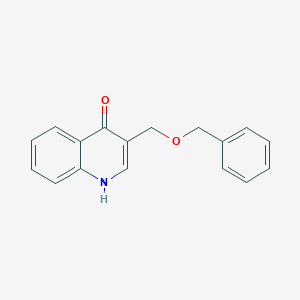

3-((Benzyloxy)methyl)quinolin-4-ol

描述

属性

CAS 编号 |

1796933-92-0 |

|---|---|

分子式 |

C₁₇H₁₅NO₂ |

分子量 |

265.31 |

同义词 |

4-Hydroxy-3-(hydroxymethyl)quinoline Benzyl Ether |

产品来源 |

United States |

Synthetic Methodologies and Reaction Design for Quinolin 4 Ol Systems

Strategies for the Construction of the Quinolin-4-ol Ring System

The formation of the fundamental quinolin-4-ol scaffold is a critical first step in the synthesis of 3-((Benzyloxy)methyl)quinolin-4-ol. Chemists have a variety of named reactions at their disposal, each with its own set of advantages and substrate requirements.

Classical Cyclization Reactions

Several classical methods have long been the bedrock of quinoline (B57606) synthesis, providing reliable routes to the quinolin-4-ol core.

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganicreactions.orgjk-sci.com The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.com For the synthesis of a 4-hydroxyquinoline (B1666331) derivative, an appropriate β-keto ester could be utilized as the methylene (B1212753) component. A key limitation of this method can be the availability of the substituted 2-aminoaryl carbonyl starting materials. researchgate.net

Gould-Jacobs Reaction : This reaction is a versatile method for preparing 4-hydroxyquinoline derivatives. wikipedia.org It begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgmdpi.com The resulting product is a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently decarboxylated to yield the quinolin-4-one. mdpi.com This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to conventional heating. researchgate.net

Conrad-Limpach Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions can be controlled to favor the formation of either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). scribd.com The initial step is the formation of a Schiff base, which then undergoes thermal cyclization. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

Pfitzinger Reaction : This reaction utilizes isatin (B1672199) or its derivatives, which are reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an isatoic acid, which then condenses with the carbonyl compound. wikipedia.org While effective, a limitation is that isatins with base-sensitive functional groups may not be suitable. nih.gov

Niementowski Reaction : This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to form γ-hydroxyquinoline derivatives. wikipedia.org The reaction often requires high temperatures, which can limit its applicability. wikipedia.org Variations of this reaction have been developed to proceed under milder conditions. wikipedia.org

A comparison of these classical methods is presented in the table below:

Table 1: Comparison of Classical Quinolin-4-ol Syntheses| Reaction Name | Starting Materials | Key Features |

|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-methylene carbonyl | Acid or base-catalyzed condensation. wikipedia.orgorganicreactions.orgjk-sci.com |

| Gould-Jacobs Reaction | Aniline + Alkoxymethylenemalonic ester | Forms a 4-hydroxy-3-carboalkoxyquinoline intermediate. wikipedia.orgmdpi.com |

| Conrad-Limpach Synthesis | Aniline + β-ketoester | Temperature-dependent regioselectivity (4-hydroxy vs. 2-hydroxy). wikipedia.orgscribd.com |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Yields quinoline-4-carboxylic acids. wikipedia.org |

| Niementowski Reaction | Anthranilic acid + Ketone/aldehyde | Often requires high temperatures. wikipedia.org |

Modern Catalytic Approaches for Quinoline Synthesis

Modern synthetic chemistry has introduced catalytic methods that offer milder reaction conditions and broader functional group tolerance.

Chan-Lam Coupling : The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. mdpi.comwikipedia.org While typically used for N- or O-arylation, modifications of this reaction can be applied to the synthesis of heterocyclic systems. mdpi.comresearchgate.net For instance, a copper-catalyzed N-arylation of a suitably functionalized precursor could be a key step in a multi-step synthesis of the quinoline core. This reaction is advantageous as it can often be carried out at room temperature and is tolerant of various functional groups. wikipedia.org

Introduction of Benzyloxy and Methyl Substituents at Specific Positions

Once the quinolin-4-ol ring is formed, the next crucial steps involve the precise installation of the benzyloxy and methyl groups at the C4 and C3 positions, respectively.

Alkylation and Etherification Strategies for 4-Hydroxyl Groups

The hydroxyl group at the C4 position of the quinolin-4-ol is nucleophilic and can be readily alkylated or etherified. To introduce the benzyloxy group, a standard Williamson ether synthesis would be employed. This involves deprotonating the 4-hydroxyl group with a suitable base to form an alkoxide, which is then reacted with benzyl (B1604629) bromide or benzyl chloride.

Regioselective Functionalization at the 3-Position of the Quinoline Core

Introducing a substituent at the C3 position of the quinoline ring requires a regioselective approach. Several strategies can be employed:

Functionalization of a Pre-existing Group : If the quinolin-4-ol is synthesized via a method that installs a functional group at the C3 position (e.g., the ester group from the Gould-Jacobs reaction), this group can be chemically modified. For example, a 3-carboxy group can be reduced to a hydroxymethyl group, which can then be benzylated.

Direct C-H Functionalization : Modern methods allow for the direct functionalization of C-H bonds. While challenging, regioselective C3-functionalization of the quinoline core has been achieved using various catalytic systems. rsc.orgorganic-chemistry.orgnih.gov These methods often involve the use of directing groups or specific catalysts to achieve the desired regioselectivity. mdpi.com For instance, a hetero-Diels-Alder approach has been developed for the regioselective synthesis of C-3-functionalized quinolines. organic-chemistry.orgnih.gov

Derivatization and Structural Modification Strategies for this compound Analogues

The core structure of this compound can be further modified to create a library of analogues for structure-activity relationship studies.

Modification of the Benzyloxy Group : The benzyl group can be debenzylated to reveal the 3-(hydroxymethyl) group, which can then be re-alkylated with different substituted benzyl halides or other alkylating agents to explore the effect of this substituent.

Modification of the Quinoline Ring : The quinoline ring itself can be further functionalized. For example, electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be performed, with the existing substituents directing the position of the new group.

Derivatization of the 4-ol Group : The 4-hydroxyl group can be converted to other functional groups. For instance, it can be transformed into a triflate, which can then participate in various cross-coupling reactions to introduce new substituents at the C4 position.

A summary of potential derivatization strategies is provided in the table below:

Table 2: Derivatization Strategies for this compound Analogues| Position of Modification | Type of Modification | Potential Reagents and Reactions |

|---|---|---|

| C3-benzyloxy group | Debenzylation followed by re-alkylation | H₂, Pd/C; Na/NH₃; various alkyl halides |

| Quinoline Ring (e.g., C5, C6, C7, C8) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration); Br₂/FeBr₃ (bromination) |

| C4-ol group | Conversion to triflate and cross-coupling | Triflic anhydride; various organometallic reagents (e.g., boronic acids, organostannanes) with a palladium catalyst |

Strategies for Modifying the Benzyloxy Moiety

Hydrogenolysis is a widely employed method for debenzylation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. For substrates with other reducible functional groups, transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

Acid-catalyzed cleavage is another option, though its application is limited to substrates that can withstand strong acidic conditions. organic-chemistry.org Oxidative cleavage provides an alternative route, where the benzyl ether is first oxidized to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org For certain substituted benzyl ethers, more specific reagents can be used. For instance, p-methoxybenzyl (PMB) ethers can be selectively cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org In related heterocyclic systems, other debenzylation conditions have been reported. For example, a 2-benzyl-3-methyl-4-quinazolinone was successfully debenzylated using sodium borohydride (B1222165) in methanol. rsc.org

The following table summarizes various debenzylation strategies that can be applied to quinolin-4-ol systems.

| Method | Reagents and Conditions | Applicability and Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) | Common and efficient, but may affect other reducible groups. | organic-chemistry.org |

| Transfer Hydrogenation | Pd/C, formic acid or 1,4-cyclohexadiene | Milder alternative to catalytic hydrogenation. | organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Limited to acid-stable molecules. The use of a cation scavenger like pentamethylbenzene (B147382) with BCl₃ can improve selectivity. | organic-chemistry.org |

| Oxidative Cleavage | 1. Oxidation (e.g., RuCl₃, NaIO₄) to benzoate; 2. Basic hydrolysis (e.g., NaOH) | A two-step process useful when direct debenzylation is problematic. | organic-chemistry.org |

| DDQ Oxidation | DDQ, often in MeCN, can be promoted by photoirradiation for simple benzyl ethers. | Particularly effective for electron-rich benzyl ethers like p-methoxybenzyl (PMB). | organic-chemistry.org |

| Reductive Cleavage | Sodium borohydride (NaBH₄) in methanol | Reported for debenzylation of a related quinazolinone system. | rsc.org |

Further Functionalization of the Quinoline Core

The quinoline core is a versatile scaffold that allows for a wide range of functionalization reactions. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the regioselective introduction of substituents onto the quinoline ring system. mdpi.comnih.gov

For quinoline N-oxides, palladium-catalyzed C2-arylation with aryl bromides or aryl tosylates has been well-established. mdpi.com These reactions often proceed via an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com Rhodium-based catalysts have also been employed for the C2-arylation of quinolines. mdpi.com The functionalization is not limited to arylation; alkenylation of quinoline N-oxides at the C2 position has also been achieved using palladium catalysis. mdpi.com

The hydroxyl group at the C4 position of the quinolin-4-ol core can be converted into a leaving group, such as a chloride, to facilitate nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, including amines, at this position. nih.gov For instance, the reaction of 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines has been used to synthesize N-substituted 4-aminoquinolines. nih.gov

Three-component reactions offer an efficient way to construct substituted quinoline derivatives. A method involving the copper- and gold-catalyzed cyclization of anilines, aldehyde derivatives, and aliphatic alkynes provides access to 4-hydroxyalkyl-quinoline derivatives. rsc.org

The following table outlines several methods for the functionalization of the quinoline core.

| Reaction Type | Position | Reagents and Conditions | Description | Reference |

|---|---|---|---|---|

| C-H Arylation | C2 | Pd(OAc)₂, Ligand (e.g., X-Phos), Base (e.g., CsF), Aryl Tosylate | Directly introduces an aryl group at the C2 position of quinoline N-oxides. | mdpi.com |

| C-H Arylation | C2 | [RhCl(CO)₂]₂, Aryl Halide | Rhodium-catalyzed C2 arylation of the quinoline ring. | mdpi.com |

| C-H Alkenylation | C2 | Pd(OAc)₂, Alkene, Oxidant | Introduces an alkenyl group at the C2 position of quinoline N-oxides. | mdpi.com |

| Nucleophilic Aromatic Substitution | C4 | 1. Conversion of OH to Cl (e.g., POCl₃); 2. Nucleophile (e.g., R-NH₂) | Allows for the introduction of various nucleophiles at the C4 position. | nih.gov |

| Three-Component Reaction | Core Synthesis | Aniline, Aldehyde, Alkyne, CuCl/AuCl catalysts | Constructs 4-hydroxyalkyl-quinoline derivatives in a single pot. | rsc.org |

Mechanistic Organic Chemistry of 3 Benzyloxy Methyl Quinolin 4 Ol Syntheses and Reactions

Reaction Mechanism Elucidation in Quinolin-4-ol Formation

The formation of the quinolin-4-ol skeleton, which is the core of 3-((benzyloxy)methyl)quinolin-4-ol, can be achieved through several established synthetic methodologies. The quinolin-4-ol system exists in equilibrium with its keto tautomer, quinolin-4(1H)-one, with the keto form generally being more stable. researchgate.net The choice of synthetic route often depends on the desired substitution pattern on the quinoline (B57606) ring.

One of the classical methods for the synthesis of quinolin-4-ones is the Camps cyclization . This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide. mdpi.com The mechanism proceeds through an intramolecular aldol-type condensation. The base abstracts an acidic proton from the methylene (B1212753) group adjacent to the amide carbonyl, generating an enolate. This enolate then attacks the aryl ketone carbonyl group, leading to a cyclized intermediate which, upon dehydration, yields the quinolin-4-one ring system. mdpi.com

Another versatile method is the palladium-catalyzed carbonylation reaction . For instance, 2-iodoanilines can react with terminal alkynes in the presence of carbon monoxide and a palladium catalyst. mdpi.com The mechanism is believed to involve the Sonogashira coupling of the 2-iodoaniline (B362364) with the alkyne, followed by carbonylation and a subsequent cyclization/addition of a nucleophile (like an amine) to form the quinolin-4-one structure. mdpi.com

The Friedländer synthesis provides another pathway, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or aldehyde). cdnsciencepub.com Mechanistic studies suggest that under basic or acidic conditions, the reaction initiates with a slow intermolecular aldol (B89426) condensation between the reactants. This is followed by a rapid intramolecular cyclization and subsequent dehydration to afford the quinoline product. cdnsciencepub.com

A summary of common synthetic routes to the quinolin-4-one core is presented below:

| Reaction Name | Starting Materials | Key Mechanistic Step | Reference |

| Camps Cyclization | N-(2-Acylaryl)amides | Intramolecular aldol condensation | mdpi.com |

| Palladium-Catalyzed Carbonylation | 2-Iodoanilines, Terminal Alkynes, CO | Sonogashira coupling followed by carbonylation and cyclization | mdpi.com |

| Friedländer Synthesis | 2-Aminobenzaldehydes/ketones, Compounds with active methylene group | Intermolecular aldol condensation followed by cyclization and dehydration | cdnsciencepub.com |

Mechanistic Insights into Benzyloxy Group Introduction and Transformations

The benzyloxy group in this compound is typically introduced via a nucleophilic substitution reaction, most commonly an SN2 reaction. This can be achieved in a few ways. One approach involves the synthesis of the quinolin-4-ol core first, followed by the introduction of the benzyloxymethyl group. For example, a precursor such as 3-(hydroxymethyl)quinolin-4-ol or 3-(halomethyl)quinolin-4-ol could be reacted with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

The mechanism for the introduction of the benzyloxy group from a 3-(hydroxymethyl)quinolin-4-ol precursor would involve the following steps:

Deprotonation: A base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl group of the hydroxymethyl substituent, forming an alkoxide.

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 fashion.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the benzyl ether linkage.

Alternatively, the benzyloxymethyl moiety can be incorporated into one of the starting materials before the quinoline ring is formed. For instance, a suitably substituted aniline (B41778) or a β-ketoester bearing the benzyloxymethyl group could be used in a Conrad-Limpach or a similar quinoline synthesis.

Transformations of the benzyloxy group are also of mechanistic interest. The benzyl ether linkage is generally stable but can be cleaved under specific conditions, such as catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by using strong acids. This cleavage proceeds via different mechanisms depending on the reagents used.

Tautomerism and Isomerism Studies of Quinolin-4-ol Systems

Quinolin-4-ol and its derivatives are well-known to exhibit keto-enol tautomerism. nih.govebi.ac.uk This is a type of prototropic tautomerism where the two forms, the enol (quinolin-4-ol) and the keto (quinolin-4(1H)-one), are interconvertible through the migration of a proton and the shifting of bonding electrons. byjus.comquora.com

The equilibrium between these two tautomers is influenced by several factors, including the solvent, temperature, and the nature of substituents on the quinoline ring. In the solid state and in polar solvents, the keto form, quinolin-4(1H)-one, is generally the predominant and more stable tautomer. researchgate.net This stability can be attributed to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond and the amide resonance stabilization in the keto form. In non-polar solvents, the proportion of the enol form may increase.

The two main tautomeric forms of the unsubstituted quinolin-4-ol system are:

| Tautomer Name | Structure | Key Features |

| Quinolin-4-ol | Enol form | Contains a hydroxyl group at C4 and an aromatic pyridine (B92270) ring. |

| Quinolin-4(1H)-one | Keto form | Contains a carbonyl group at C4 and a nitrogen-bound hydrogen. Generally more stable. researchgate.net |

Beyond keto-enol tautomerism, other forms of isomerism are possible in more complex quinoline systems. For example, annular tautomerism can occur in heterocyclic systems where a proton can occupy two or more positions on the ring. byjus.com However, for this compound, the most significant isomeric consideration is the keto-enol tautomerism of the core ring structure.

Stereochemical Considerations in Quinoline Synthesis

Stereochemistry becomes a critical consideration in quinoline synthesis when chiral centers are present or are formed during the reaction. In the case of this compound, the molecule itself is achiral as it does not possess any stereocenters.

However, if the synthesis were to be adapted to produce derivatives with chiral substituents, several stereochemical aspects would need to be considered. For instance, if a chiral starting material is used, its stereochemistry may be retained, inverted, or racemized depending on the reaction mechanism.

In asymmetric synthesis of quinolines, chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the reaction. For example, in a cyclization reaction that forms a new chiral center, a chiral catalyst can favor the formation of one enantiomer over the other. The study of the synthesis and stereochemistry of naturally occurring chiral quinoline alkaloids provides many examples of stereocontrolled reactions. rsc.org

For the synthesis of the achiral this compound, the primary focus is on regioselectivity—ensuring the substituents are in the correct positions—rather than stereoselectivity. However, an understanding of stereochemical principles is essential for extending the synthetic methodology to more complex, chiral quinoline targets.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Elucidating the Role of the Quinolin-4-ol Scaffold in Molecular Recognition

The quinolin-4-ol scaffold is a key structural motif that participates in various non-covalent interactions, crucial for molecular recognition by biological targets. This bicyclic system, comprising a benzene (B151609) ring fused to a pyridine (B92270) ring with a hydroxyl group at position 4, can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.

The nitrogen atom in the quinoline (B57606) ring can act as a hydrogen bond acceptor, while the hydroxyl group at the 4-position can serve as both a hydrogen bond donor and acceptor. These interactions are fundamental to the binding of quinoline derivatives to the active sites of enzymes and receptors. The planar aromatic nature of the quinoline ring system also facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding pockets.

Impact of the Benzyloxy Substituent at Position 3 on Molecular Interactions

The substituent at the 3-position of the quinoline ring is known to significantly influence the molecule's biological activity and interaction with its target. In the case of 3-((Benzyloxy)methyl)quinolin-4-ol, the benzyloxy group introduces several key features.

Conformational Analysis and its Influence on Bioactivity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound, the flexibility of the benzyloxymethyl substituent at position 3 allows for a range of possible conformations. The rotational freedom around the C3-CH2 bond, the CH2-O bond, and the O-CH2(benzyl) bond would result in different spatial arrangements of the benzyl (B1604629) group relative to the quinoline scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umn.edu For quinoline derivatives, QSAR models have been developed to predict their activity in various therapeutic areas. umn.edu

These studies typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of related compounds with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

While general QSAR studies on quinoline derivatives exist, no specific QSAR models that include or are directly applicable to this compound were identified. To perform a meaningful QSAR analysis for this compound, a dataset of structurally related molecules with corresponding biological activity data would be required.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Such studies on 3-((Benzyloxy)methyl)quinolin-4-ol would provide a foundational understanding of its geometry and behavior at a molecular level.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For quinoline (B57606) derivatives, FMO analysis helps in understanding their potential for charge transfer and participation in chemical reactions. nih.govnih.gov

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Value |

| EHOMO (eV) | Data Not Available |

| ELUMO (eV) | Data Not Available |

| HOMO-LUMO Gap (ΔE) (eV) | Data Not Available |

This table is for illustrative purposes only. No published data is available for this specific compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govresearchgate.net For quinolinone derivatives, MEP maps can identify the most reactive sites, such as the oxygen and nitrogen atoms, which typically show negative electrostatic potential. researchgate.net

From the energies of the frontier orbitals, several global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.netekb.eg These parameters, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a more detailed picture of a molecule's reactive nature. ekb.eg

Table 2: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data Not Available |

| Electron Affinity (A) | -ELUMO | Data Not Available |

| Electronegativity (χ) | (I+A)/2 | Data Not Available |

| Chemical Hardness (η) | (I-A)/2 | Data Not Available |

| Global Softness (S) | 1/(2η) | Data Not Available |

| Global Electrophilicity Index (ω) | χ²/(2η) | Data Not Available |

This table is for illustrative purposes only. No published data is available for this specific compound.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the interaction between a small molecule ligand and a protein receptor. Molecular dynamics simulations can then be used to study the stability of this complex over time.

Docking studies on quinoline and quinazolinone derivatives have often targeted protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, and enzymes like dihydrofolate reductase. nih.govpandawainstitute.com A ligand-protein interaction profile for this compound would detail the specific amino acid residues in a protein's active site that it interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). For instance, studies on similar molecules have shown interactions with key residues in the ATP-binding site of kinases. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more favorable interaction. pandawainstitute.comnih.gov

Table 3: Hypothetical Binding Affinity Predictions for this compound with Various Biological Targets

| Biological Target | PDB ID | Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Data Not Available | Data Not Available |

| B-RAF Kinase | Data Not Available | Data Not Available |

| Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No published data is available for this specific compound.

Advanced In Silico Approaches for Predicting Bioactivity Mechanisms

Computational, or in silico, methods have become indispensable in modern drug discovery for predicting how a compound might behave in the body and for designing new, more effective molecules. For quinoline derivatives, including this compound, these techniques offer a rapid and cost-effective way to explore potential therapeutic applications by modeling interactions with biological targets. This section delves into sophisticated computational strategies used to elucidate the bioactivity of quinoline compounds.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and exert a particular biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the quinoline scaffold, pharmacophore models are developed based on a set of known active compounds. For instance, a study on quinoline-3-carbohydrazide (B3054276) derivatives as antioxidants led to the development of a pharmacophore model with four key features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used as a template for virtual screening of compound databases to find new potential antioxidants. nih.gov Similarly, a pharmacophore model for quinoline derivatives acting as phosphodiesterase 4 (PDE4) inhibitors was developed, featuring one hydrogen-bond acceptor, two hydrogen-bond donors, and one hydrophobic site. researchgate.net

These models are crucial for virtual screening, where large libraries of compounds can be computationally filtered to select only those that match the pharmacophore and are therefore more likely to be active. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab. For a compound like this compound, a hypothetical pharmacophore model would likely map the quinoline core as a hydrophobic and/or aromatic feature, the hydroxyl group at position 4 as a hydrogen bond donor/acceptor, and the benzyloxymethyl group at position 3 contributing to hydrophobic interactions.

| Pharmacophore Feature | Description | Potential Role in Quinoline Derivatives | Supporting Evidence |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The quinoline ring system itself is a key aromatic feature, often involved in π–π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov | Models for antioxidant quinolines identified the aromatic ring as a core feature. nih.gov |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (like oxygen or nitrogen) that can accept a hydrogen bond. | The nitrogen atom in the quinoline ring and the oxygen of the 4-ol group can act as HBAs. | Pharmacophore models for antioxidant and PDE4 inhibitor quinolines included HBAs. nih.govresearchgate.net |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | The hydroxyl group at the 4-position of the quinolin-4-ol core is a primary HBD. | Models for PDE4 inhibitors specifically identified the need for HBDs. researchgate.net |

| Hydrophobic (HY) | A nonpolar group that interacts favorably with nonpolar regions of a target. | The fused benzene (B151609) ring of the quinoline and the benzyloxy group at position 3 contribute to hydrophobicity. | Hydrophobic features are common in pharmacophore models for various quinoline derivatives. researchgate.net |

De Novo Design Principles for Quinoline-Based Compounds

De novo design is a computational strategy that involves building new molecules from scratch, atom by atom or fragment by fragment, to fit a specific target's binding site. Unlike virtual screening, which searches existing compound libraries, de novo design aims to create novel chemical entities with high predicted activity and desired properties. The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of many compounds with diverse biological activities, making it an excellent starting point for de novo design. mdpi.comnih.gov

The principles of de novo design for quinoline-based compounds involve several key steps:

Target Identification and Binding Site Analysis: A biological target (e.g., an enzyme or receptor) is identified, and the three-dimensional structure of its binding site is characterized.

Fragment Placement: Small molecular fragments are placed in favorable positions within the binding site. For quinoline-based design, the quinoline core might be used as an initial anchor fragment.

Fragment Linking or Growing: The initial fragments are either grown by adding new atoms or linked together to form a complete molecule. For a compound like this compound, a de novo approach might start with the quinolin-4-ol core and then explore different substituents at the 3-position to optimize binding.

Scoring and Optimization: The newly designed molecules are scored based on their predicted binding affinity and drug-like properties. The most promising candidates are then selected for synthesis and biological evaluation.

Researchers have applied these principles to design novel quinoline derivatives for various therapeutic areas, including cancer and infectious diseases. researchgate.net For example, starting with a known quinoline inhibitor, new derivatives can be designed by modifying substituents to improve interactions with the target protein. This process can lead to the discovery of compounds with enhanced potency and selectivity.

| Design Principle | Description | Application to Quinoline Derivatives | Example from Literature |

| Scaffold Hopping | Replacing the central core of a known active molecule with a different, but functionally similar, scaffold. | The quinoline nucleus is a common and effective scaffold in drug design. nih.gov | Not explicitly detailed in the provided results, but a common strategy in drug design. |

| Fragment-Based Growth | Starting with a small fragment that binds to the target and iteratively adding chemical groups to improve affinity. | Growing substituents from the quinoline core to fill specific pockets in a target's binding site. | Design of new anticancer agents often involves modifying substituents on the quinoline ring. researchgate.net |

| Linker Modification | Changing the chemical linker that connects different pharmacophoric features of a molecule. | Modifying the linker between the quinoline core and other functional groups. | Not explicitly detailed in the provided results, but a common strategy in drug design. |

| Substituent Optimization | Systematically varying the substituents at different positions on the quinoline ring to enhance activity or improve properties. | Studies have explored a wide range of substituents at various positions on the quinoline ring to modulate biological activity. nih.govrsc.orgmdpi.com | Synthesis of various 3-substituted quinolin-4-ones to evaluate anticancer activity. nih.gov |

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level Preclinical Focus

Investigations into Enzyme Inhibition Mechanisms

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. Derivatives of 3-((Benzyloxy)methyl)quinolin-4-ol have been investigated for their potential to inhibit a variety of enzymes critical for cellular function and survival.

DNA Gyrase and Topoisomerases:

Quinolone compounds are well-known for their antibacterial activity, which they primarily exert by inhibiting DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the stabilization of DNA-enzyme complexes, which in turn blocks the replication apparatus and generates lethal double-strand breaks in the DNA. nih.gov The mechanism involves the drug binding to a specific site on the DNA-gyrase complex, induced by the enzyme in the presence of ATP. nih.gov This binding is cooperative and flexible, allowing the drug molecules to fit into the binding pocket. nih.gov While direct studies on this compound are limited, the broader class of quinolones, to which it belongs, are established inhibitors of these bacterial enzymes. mdpi.com Some quinolone derivatives have demonstrated dual inhibition of both DNA gyrase and topoisomerase IV at low concentrations. mdpi.com

It is important to note that the design of DNA gyrase inhibitors must consider selectivity over human topoisomerase II to avoid off-target effects. mdpi.com

Protein Kinases:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is often implicated in diseases such as cancer. Certain quinoline (B57606) and quinazoline (B50416) derivatives have shown potent inhibitory activity against various protein kinases. For instance, 3H-pyrazolo[4,3-f]quinoline-based compounds have been identified as potent inhibitors of the FLT3 kinase, including its mutant forms, with nanomolar IC50 values. nih.gov These compounds are being explored as potential anticancer agents, particularly for kinase-driven cancers. nih.gov Similarly, a subseries of C-5-substituted anilinoquinazolines has demonstrated high affinity and specificity for the tyrosine kinase domain of the c-Src and Abl enzymes. nih.gov

Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs):

Epigenetic modifications, such as histone acetylation and DNA methylation, are crucial for regulating gene expression. Enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) are key players in this process, and their dysregulation is linked to cancer. frontiersin.org Some natural and synthetic compounds are known to inhibit these enzymes. For example, parthenolide (B1678480) has been reported to inhibit DNMT1 with an IC50 value of 3.5 µM. frontiersin.org HDAC inhibitors can also indirectly affect DNA methylation by down-regulating DNMT1 levels through the inhibition of the ERK signaling pathway. nih.gov While specific studies on this compound are not available, the development of dual inhibitors targeting both phosphoinositide 3-kinases (PI3Ks) and HDACs based on a quinazoline scaffold highlights the potential of this chemical class in epigenetic therapy. nih.gov

Interaction with Nucleic Acids

The interaction of small molecules with nucleic acids can have profound biological consequences, including the inhibition of DNA replication and transcription, ultimately leading to cell death.

DNA Intercalation and Synthesis Inhibition:

DNA intercalation, where a molecule inserts itself between the base pairs of a DNA double helix, is a mechanism of action for several anticancer drugs. Quinoxaline (B1680401) antibiotics, for example, are known to intercalate into double-stranded DNA and exhibit antitumor properties. nih.gov Interestingly, studies on monomeric quinoxaline derivatives have shown that the presence of a benzyl (B1604629) moiety can act as a switch for DNA intercalation. nih.gov Benzyl derivatives were found to bind to DNA in a sequential manner, with intercalation as the second event, whereas non-benzyl derivatives only showed the initial binding event. nih.gov

Furthermore, the proposed mechanism of action for some antineoplastic drugs like 3-nitrobenzothiazolo[3,2-alpha]quinolinium chloride involves both DNA intercalation and the inhibition of topoisomerase II activity. nih.gov However, studies on structural analogs have suggested that DNA binding may not be the primary mechanism of action for this family of compounds, as the most cytotoxic analog demonstrated the weakest binding to DNA. nih.gov Quinolones are recognized as the only class of antibiotics that directly inhibit bacterial DNA synthesis. nih.gov

Modulation of Cellular Pathways

The biological activity of a compound is often the result of its ability to modulate complex cellular pathways that govern cell growth, proliferation, and death.

Cell Cycle Arrest and Apoptosis Induction:

Many anticancer agents exert their effects by inducing cell cycle arrest and apoptosis (programmed cell death). For instance, HDAC inhibitors have been shown to inhibit cell cycle progression and reverse the silencing of tumor suppressor genes. nih.gov Quinazoline derivatives have also been investigated for their pro-apoptotic effects. One such derivative, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline (HMJ-30), was found to induce apoptosis in human umbilical vein endothelial cells (HUVECs) through a pathway involving reactive oxygen species (ROS) and JNK-mediated death receptor 5 signaling. nih.gov Dual inhibitors of PI3K and HDAC based on a quinazoline scaffold have also been shown to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

Angiogenesis Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Several compounds have been identified as angiogenesis inhibitors. For example, an indolinone compound has been shown to display anti-angiogenesis properties. sigmaaldrich.com The quinazoline analog HMJ-30 has also been found to inhibit angiogenesis by suppressing cell migration and the formation of tube-like structures in HUVECs, as well as inhibiting vessel branching in a chicken chorioallantoic membrane (CAM) model. nih.gov Natural products like deoxysappanone B 7,4ʹ-dimethyl ether have also demonstrated potent anti-angiogenic activity in a dose-dependent manner. nih.gov

Receptor Interaction Profiling for this compound Derivatives

Understanding how a compound interacts with a range of cellular receptors is crucial for predicting its biological effects and potential off-target activities. For derivatives of 3-((benzyloxy)phenyl)hex-4-inoic acid, studies have shown that they have an excellent effect on the activation of the GPR40 protein, which in turn promotes insulin (B600854) secretion. google.com This highlights the potential of such derivatives in the treatment of metabolic diseases. google.com Receptor interaction profiling is a key step in drug development to ensure selectivity and minimize unwanted side effects.

Antimicrobial Activity Mechanisms

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Lanosterol (B1674476) 14α-demethylase Inhibition:

A major target for antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Azole antifungals, for instance, inhibit CYP51 by coordinating with the heme iron in the enzyme's active site and competing with the natural substrate, lanosterol. nih.gov This disruption of ergosterol synthesis leads to fungal cell death. nih.gov While the specific action of this compound on this enzyme is not detailed, its structural features are common in compounds with antimicrobial properties. evitachem.com The general mechanism of antimicrobial activity for such compounds often involves interference with essential metabolic pathways. evitachem.com Other antimicrobial mechanisms for different classes of compounds include damaging bacterial membranes and interacting with intracellular targets. nih.gov

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and purity evaluation of "3-((Benzyloxy)methyl)quinolin-4-ol". High-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely utilized to provide unambiguous structural information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the molecular structure by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts, coupling constants, and signal multiplicities allow for the precise assignment of each atom within the molecule's framework.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.90 | s | - |

| H-5 | 8.10 | d | 8.4 |

| H-6 | 7.40 | t | 7.6 |

| H-7 | 7.65 | t | 7.8 |

| H-8 | 7.55 | d | 8.2 |

| CH₂ (benzylic) | 4.80 | s | - |

| CH₂ (quinolinyl) | 4.65 | s | - |

| Aromatic (benzyl) | 7.30-7.35 | m | - |

| OH | 11.50 | s | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (intramolecularly bonded) | 3400-3200 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Medium |

| C=C stretch (aromatic) | 1620-1580 | Strong |

| C=O stretch (keto tautomer) | 1650 | Strong |

| C-O stretch | 1250-1050 | Strong |

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy. The electrospray ionization (ESI) technique is commonly used for this type of compound. The exact mass of the protonated molecule [M+H]⁺ would be a key indicator of the compound's identity.

Chromatographic Techniques for Separation and Characterization of Reaction Products and Isomers

Chromatographic methods are essential for the separation and purification of "this compound" from reaction mixtures and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to isolate the target compound from starting materials, byproducts, and isomers. The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying components in a complex mixture. Following separation by the LC system, the eluent is introduced into the mass spectrometer, which provides molecular weight information for each separated peak, allowing for the confident identification of "this compound" and any related impurities or isomers.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and stereochemistry. For "this compound", a single-crystal X-ray diffraction study would reveal the planarity of the quinoline (B57606) ring system, the conformation of the benzyloxymethyl substituent, and the intermolecular interactions, such as hydrogen bonding, in the solid state. While this technique is incredibly powerful, its application is contingent on the ability to grow a single crystal of suitable quality.

Advanced Spectroscopic Probes for Molecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions of molecules with their environment. Many quinoline derivatives exhibit intrinsic fluorescence, and changes in their fluorescence properties (e.g., intensity, wavelength of maximum emission, and lifetime) upon binding to a target molecule can provide valuable information about the binding event. For "this compound", fluorescence spectroscopy could be employed to investigate its potential binding to biological macromolecules like proteins or nucleic acids, or to study its aggregation behavior in different solvent systems. Such studies are crucial for understanding the compound's mechanism of action in various biological or chemical systems.

Future Research Directions and Potential Applications in Chemical Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Friedländer, and Gould-Jacobs reactions. ijpsjournal.comtandfonline.comnih.gov However, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can result in low yields and the formation of byproducts. acs.orgnih.gov Consequently, a significant focus of current research is the development of greener, more efficient synthetic strategies. acs.orgresearchgate.net

Modern approaches are increasingly employing sustainable practices such as the use of water as a solvent, microwave-assisted synthesis, and the application of reusable catalysts like p-toluenesulfonic acid and Amberlyst-15. tandfonline.comresearchgate.net These green chemistry principles aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govresearchgate.net For instance, nanocatalysts are being explored to facilitate quinoline synthesis under milder conditions with improved economic viability. acs.org The development of one-pot multicomponent reactions (MCRs) further streamlines the synthetic process, offering high atom economy and the ability to generate diverse quinoline scaffolds. rsc.org

Future efforts in synthesizing 3-((benzyloxy)methyl)quinolin-4-ol and its analogs will likely focus on refining these sustainable methods. Key goals include improving reaction yields, simplifying purification processes, and expanding the substrate scope to allow for a wider range of functional group substitutions. The development of novel catalytic systems, including biocatalysts, will also be crucial in achieving more environmentally benign and cost-effective synthetic routes. tandfonline.com

Exploration of Diverse Biological Targets and Mechanistic Pathways

Quinoline and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. ijpsjournal.comnih.govontosight.aiorientjchem.org The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov For instance, certain quinolin-4-one derivatives have shown potent inhibitory effects on tubulin polymerization and matrix metalloproteinase 9 (MMP9) production, which are crucial in cancer progression. mdpi.com Others have been identified as inhibitors of enzymes like α-amylase, α-glucosidase, and aldose reductase, suggesting potential applications in managing diabetes. acs.org

The specific biological targets and mechanisms of action for this compound are not yet fully elucidated. Future research should focus on comprehensive screening of this compound and its derivatives against a wide array of biological targets, including kinases, topoisomerases, and various receptors. nih.govnih.govnih.gov Mechanistic studies will be essential to understand how these molecules exert their effects at a cellular and molecular level. This could involve investigating their impact on signaling pathways, gene expression, and protein function. Structure-activity relationship (SAR) studies will also be vital to identify the key structural features responsible for specific biological activities, guiding the design of more potent and selective analogs. nih.govnih.gov

Integration with Advanced Drug Discovery Technologies (e.g., Fragment-based drug design, PROTACs)

The quinoline scaffold is well-suited for integration with modern drug discovery technologies. Fragment-based drug discovery (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight fragments that bind to a biological target. researchoutreach.orgfrontiersin.org These fragments can then be grown, linked, or merged to develop more potent lead compounds. researchoutreach.orgfrontiersin.org The quinoline core can serve as an excellent starting point or a key building block in FBDD campaigns. researchgate.net

Another cutting-edge technology is the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The quinoline moiety can be incorporated into PROTAC design, serving as a scaffold to link a target-binding element with an E3 ligase ligand. acs.org

Future research should explore the use of this compound and its derivatives in both FBDD and PROTAC development. High-throughput screening of fragment libraries containing the quinoline motif could identify novel starting points for drug discovery programs. researchoutreach.org Furthermore, the synthesis of quinoline-based PROTACs could offer a novel therapeutic strategy for targeting disease-causing proteins that have been traditionally difficult to inhibit. acs.org

Design of Chemical Probes and Tools for Biological Pathway Elucidation

Quinoline-based compounds have potential as chemical probes and tools to investigate complex biological processes. Their inherent fluorescence properties, which can be tuned by modifying substituents, make them attractive candidates for developing fluorescent probes for cellular imaging and tracking. researchgate.netsci-hub.se Additionally, photo-removable protecting groups (caging groups) based on the quinoline structure have been developed to control the release of bioactive molecules with light, enabling precise spatial and temporal control in biological experiments. researchgate.net

Future research could focus on designing and synthesizing derivatives of this compound that are specifically tailored for use as chemical probes. This could involve optimizing their photophysical properties for improved brightness and photostability, or incorporating reactive groups for covalent labeling of target proteins. These tools would be invaluable for elucidating the roles of specific proteins and pathways in health and disease, providing insights that could lead to new therapeutic strategies.

Expanding the Scope of Quinolin-4-ol Derivatives in Materials Science and Other Non-Biological Applications (e.g., corrosion inhibitors)

Beyond their biological applications, quinoline derivatives have shown significant promise in materials science, particularly as corrosion inhibitors. researchgate.net The high electron density of the quinoline ring system, due to its π-electrons and the lone pair of electrons on the nitrogen atom, allows these compounds to adsorb effectively onto metal surfaces, forming a protective film that inhibits corrosion. researchgate.netnajah.eduresearchgate.net The presence of polar functional groups like hydroxyl (-OH) further enhances their ability to chelate with metal atoms. researchgate.net Studies have shown that quinoline derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. najah.edu

Future research should explore the potential of this compound and its analogs as corrosion inhibitors for a variety of metals and alloys under different environmental conditions. Investigating the influence of different substituents on the quinoline ring on their inhibition efficiency will be crucial for designing more effective and durable corrosion protection systems. researchgate.net Furthermore, the application of quinoline derivatives in other areas of materials science, such as the development of novel dyes, ligands for catalysis, and functional materials with unique optical or electronic properties, represents a promising avenue for future exploration. sci-hub.seresearchgate.netmdpi.com

常见问题

Q. What are the key considerations when designing the synthesis of 3-((Benzyloxy)methyl)quinolin-4-ol?

Answer: The synthesis typically involves constructing the quinoline core via the Friedländer or Pfitzinger reaction, followed by regioselective functionalization at the 3-position. Key steps include:

- Protection strategies : The benzyloxymethyl group is introduced via alkylation of quinolin-4-ol using benzyloxymethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Cyclization optimization : Reflux conditions in polar aprotic solvents (e.g., butyl alcohol with potassium tert-butoxide, as in ) promote cyclization while minimizing side reactions.

- Purification : Column chromatography (silica gel, CH₂Cl₂:EtOH gradients) is critical for isolating the product.

Reference: Synthesis protocols for quinolin-4-one derivatives () and benzyloxy-group alkylation ().

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the quinoline core (δ 8.5–8.8 ppm for H-2 and H-8) and benzyloxymethyl group (δ 4.5–5.0 ppm for -OCH₂-).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated for C₁₇H₁₅NO₂: 265.1103) validates molecular composition ().

- IR spectroscopy : Stretching frequencies for -OH (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) provide complementary data.

Reference: NIST Chemistry WebBook () for spectral validation.

Q. What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().

Advanced Research Questions

Q. How can researchers address low yields during the alkylation of quinolin-4-ol with benzyloxymethyl groups?

Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

Q. How should conflicting spectral data (e.g., NMR vs. HRMS) for this compound be resolved?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Tautomerism analysis : Quinolin-4-ol may exist in keto-enol forms; variable-temperature NMR can identify dominant tautomers.

- Computational validation : Compare experimental data with DFT-calculated spectra ().

Q. What strategies improve the regioselectivity of benzyloxymethyl group introduction at the 3-position of quinoline?

Answer:

- Directed ortho-metalation : Use a directing group (e.g., -OMe) at the 4-position to steer alkylation to the 3-position.

- Protection-deprotection : Temporarily protect the 4-OH group with tert-butyldimethylsilyl (TBS) before alkylation.

- Substituent effects : Electron-withdrawing groups on the quinoline ring can direct electrophilic substitution ().

Q. How can researchers differentiate between synthetic byproducts (e.g., O- vs. N-alkylation) in this compound?

Answer:

- LC-MS/MS : Fragmentation patterns distinguish O-alkylated (quinolin-4-ol backbone) from N-alkylated (shifted molecular ion) products.

- ¹H-¹⁵N HMBC NMR : Detects long-range coupling between nitrogen and adjacent protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。